Cas no 1823882-20-7 (2-Methoxy-4,6-dimethylpyrimidine-5-carbonitrile)

2-Methoxy-4,6-dimethylpyrimidine-5-carbonitrile 化学的及び物理的性質
名前と識別子
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- 2-Methoxy-4,6-dimethylpyrimidine-5-carbonitrile
- FCH2496241
- AX8256599
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- インチ: 1S/C8H9N3O/c1-5-7(4-9)6(2)11-8(10-5)12-3/h1-3H3
- InChIKey: JIDOWXPUXWSZLP-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=NC(C)=C(C#N)C(C)=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 186
- トポロジー分子極性表面積: 58.8
2-Methoxy-4,6-dimethylpyrimidine-5-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM276824-1g |
2-Methoxy-4,6-dimethylpyrimidine-5-carbonitrile |
1823882-20-7 | 95% | 1g |
$584 | 2023-02-02 | |
Alichem | A089005414-1g |
2-Methoxy-4,6-dimethylpyrimidine-5-carbonitrile |
1823882-20-7 | 95% | 1g |
$562.32 | 2023-09-02 | |
Chemenu | CM276824-1g |
2-Methoxy-4,6-dimethylpyrimidine-5-carbonitrile |
1823882-20-7 | 95% | 1g |
$659 | 2021-08-18 |
2-Methoxy-4,6-dimethylpyrimidine-5-carbonitrile 関連文献
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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5. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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10. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
2-Methoxy-4,6-dimethylpyrimidine-5-carbonitrileに関する追加情報
Introduction to 2-Methoxy-4,6-dimethylpyrimidine-5-carbonitrile (CAS No. 1823882-20-7)
2-Methoxy-4,6-dimethylpyrimidine-5-carbonitrile, identified by its Chemical Abstracts Service (CAS) number 1823882-20-7, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic organic compound belongs to the pyrimidine family, a class of molecules widely recognized for their diverse biological activities and industrial applications. The structural features of 2-Methoxy-4,6-dimethylpyrimidine-5-carbonitrile, including its methoxy and methyl substituents, as well as the nitrile group at the 5-position, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry.
The compound's molecular structure is characterized by a six-membered aromatic ring containing two nitrogen atoms, with additional functional groups that enhance its utility in various chemical transformations. The presence of the methoxy group at the 2-position and methyl groups at the 4- and 6-positions influences its electronic distribution and interaction with other molecules. These structural attributes make 2-Methoxy-4,6-dimethylpyrimidine-5-carbonitrile a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
In recent years, there has been growing interest in pyrimidine derivatives due to their potential applications in medicinal chemistry. The nitrile group in 2-Methoxy-4,6-dimethylpyrimidine-5-carbonitrile serves as a versatile handle for further functionalization, enabling chemists to explore new pathways for drug discovery. For instance, the nitrile group can be hydrolyzed to form a carboxylic acid or reduced to an amine, providing access to a range of pharmacologically relevant compounds. This adaptability has positioned 2-Methoxy-4,6-dimethylpyrimidine-5-carbonitrile as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemicals.
One of the most compelling aspects of 2-Methoxy-4,6-dimethylpyrimidine-5-carbonitrile is its role in the development of novel therapeutic agents. Pyrimidine-based molecules have shown promise in treating various diseases, including cancer, infectious diseases, and inflammatory conditions. The structural motif is frequently found in natural products and synthetic drugs alike, underscoring its biological significance. Researchers have leveraged the scaffold of 2-Methoxy-4,6-dimethylpyrimidine-5-carbonitrile to design molecules with enhanced binding affinity and selectivity for target enzymes and receptors. This has led to several promising candidates entering preclinical development pipelines.
Recent advancements in computational chemistry have further enhanced the utility of 2-Methoxy-4,6-dimethylpyrimidine-5-carbonitrile. High-throughput virtual screening (HTVS) and molecular docking studies have enabled researchers to rapidly identify potential drug candidates derived from this compound. By integrating machine learning algorithms with traditional pharmacophore modeling, scientists can predict the binding modes and efficacy of novel derivatives with remarkable accuracy. This approach has accelerated the drug discovery process significantly, reducing both time-to-market and development costs.
The agrochemical industry has also benefited from the versatility of 2-Methoxy-4,6-dimethylpyrimidine-5-carbonitrile. Pyrimidine derivatives are known for their herbicidal, fungicidal, and insecticidal properties. The compound's structural features allow it to interact with biological targets in plants and pests, disrupting essential metabolic pathways. Researchers are exploring its use as a precursor for next-generation crop protection agents that offer improved efficacy while minimizing environmental impact. This aligns with global efforts to develop sustainable agricultural practices that support food security without compromising ecological balance.
Synthetic methodologies play a crucial role in harnessing the potential of 2-Methoxy-4,6-dimethylpyrimidine-5-carbonitrile. Modern synthetic strategies focus on improving yield, selectivity, and sustainability. Catalytic processes and green chemistry principles have been increasingly adopted to minimize waste and energy consumption during production. For example, transition metal-catalyzed cross-coupling reactions offer efficient routes to introduce new functional groups into the pyrimidine core. Such innovations not only enhance production efficiency but also contribute to more environmentally friendly chemical synthesis.
The future prospects for 2-Methoxy-4,6-dimethylpyrimidine-5-carbonitrile are bright given its broad applicability across multiple industries. As research continues to uncover new biological activities and synthetic possibilities, this compound is poised to play an even greater role in pharmaceuticals and agrochemicals alike. Collaborative efforts between academia and industry will be essential to translate laboratory discoveries into commercial products that meet global healthcare and agricultural demands.
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